molecular formula C8H18ClNO B6217912 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride CAS No. 2751620-73-0

3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride

Cat. No. B6217912
CAS RN: 2751620-73-0
M. Wt: 179.7
InChI Key:
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Description

3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride (3-CPMPA-HCl) is an organic compound with a molecular weight of 309.77 g/mol and a melting point of 140-141°C. It is a white, crystalline powder that is soluble in water and ethanol. 3-CPMPA-HCl is a derivative of the amino acid phenylalanine and is used in a variety of scientific applications, including drug synthesis, drug screening, and laboratory experiments.

Scientific Research Applications

3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride has a variety of applications in scientific research. It is used in drug synthesis, drug screening, and laboratory experiments. It is also used as a tool to study the structure and function of proteins and other biomolecules. Additionally, it is used in the development of new drugs and in the study of drug-receptor interactions.

Mechanism of Action

3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride binds to a specific receptor in the body, known as the phenylalanine receptor. Binding of the compound to this receptor triggers a series of biochemical and physiological responses, leading to the desired effect. The mechanism of action of 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is not fully understood, but it is believed to interact with other proteins and molecules in the body, leading to the desired response.
Biochemical and Physiological Effects
3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have neuroprotective and neuroregenerative effects. Additionally, it has been found to modulate the activity of certain enzymes, hormones, and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride in laboratory experiments include its low cost, its availability, and its stability. Additionally, it is non-toxic and does not produce any hazardous by-products. The main limitation of using 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride in laboratory experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

The future directions for 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride research include further investigation into its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research is needed to explore its potential applications in drug synthesis, drug screening, and laboratory experiments. Additionally, further research is needed to explore its potential as a therapeutic agent and its safety profile. Finally, further research is needed to explore its potential to interact with other proteins and molecules in the body.

Synthesis Methods

3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is synthesized by a one-step reaction of cyclopropylmethylchloride and phenylalanine. This reaction is carried out in the presence of an acid catalyst at a temperature of 0-5°C. The product is then purified by recrystallization from methanol and the hydrochloride salt is formed by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride involves the reaction of cyclopropylmethanol with 2-methylpropan-1-amine in the presence of a strong acid catalyst to form the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Starting Materials": [ "Cyclopropylmethanol", "2-methylpropan-1-amine", "Strong acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylmethanol is added to a reaction flask.", "Step 2: 2-methylpropan-1-amine is added to the reaction flask.", "Step 3: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to the reaction flask.", "Step 4: The reaction mixture is heated under reflux for several hours.", "Step 5: The reaction mixture is cooled and the product is extracted with a suitable solvent, such as diethyl ether or dichloromethane.", "Step 6: The organic layer is separated and dried over anhydrous magnesium sulfate.", "Step 7: The solvent is removed under reduced pressure to yield the crude amine product.", "Step 8: The crude amine product is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to yield the hydrochloride salt of 3-(cyclopropylmethoxy)-2-methylpropan-1-amine." ] }

CAS RN

2751620-73-0

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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